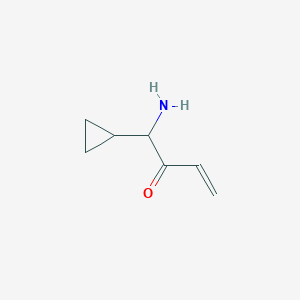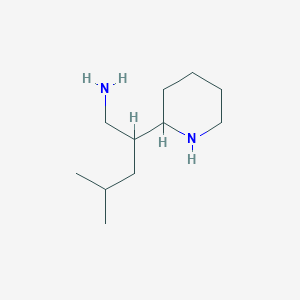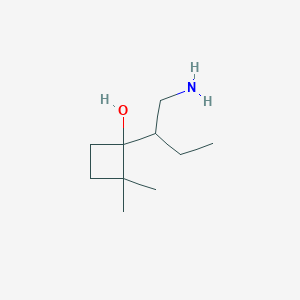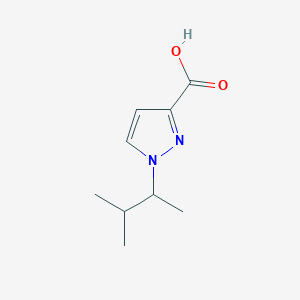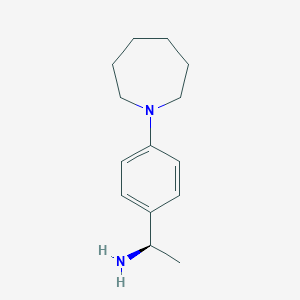
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C₇H₁₅ClS It is characterized by the presence of a chlorine atom, a dimethyl group, and a methylsulfanyl group attached to a butane backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane can be achieved through several synthetic routes. One common method involves the chlorination of 2,2-dimethyl-4-(methylsulfanyl)butane using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds as follows:
2,2-dimethyl-4-(methylsulfanyl)butane+SOCl2→this compound+SO2+HCl
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of corresponding alcohols, amines, or ethers.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfur atom, to form thiols or other reduced sulfur-containing compounds.
Common reagents used in these reactions include sodium hydroxide, ammonia, hydrogen peroxide, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving the modification of biomolecules, particularly those containing sulfur atoms.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring specific structural features imparted by the chlorine and methylsulfanyl groups.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane in chemical reactions typically involves the nucleophilic attack on the carbon atom bonded to the chlorine atom. This leads to the substitution of the chlorine atom by the nucleophile. In oxidation reactions, the sulfur atom in the methylsulfanyl group is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane can be compared to similar compounds such as:
1-Chloro-2,2-dimethylbutane: Lacks the methylsulfanyl group, making it less versatile in reactions involving sulfur chemistry.
2-Chloro-2-methylpropane: A simpler structure with only one chlorine atom and no sulfur-containing groups.
1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane: Similar structure but with a bromine atom instead of chlorine, which may exhibit different reactivity due to the nature of the halogen.
The uniqueness of this compound lies in its combination of a chlorine atom and a methylsulfanyl group, providing distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C7H15ClS |
|---|---|
Molekulargewicht |
166.71 g/mol |
IUPAC-Name |
1-chloro-2,2-dimethyl-4-methylsulfanylbutane |
InChI |
InChI=1S/C7H15ClS/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
TUZQBWHVMIHQFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCSC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


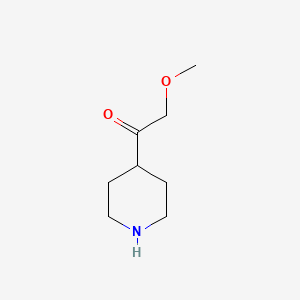
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
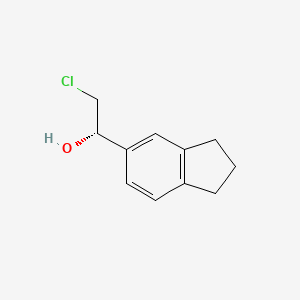
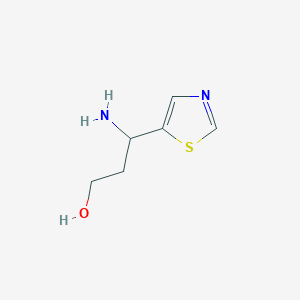


![tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate](/img/structure/B13163296.png)


